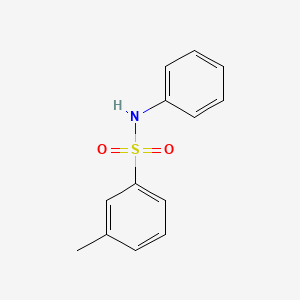![molecular formula C10H9ClN2O B2726399 2-chloro-N-[(3-cyanophenyl)methyl]acetamide CAS No. 1152984-14-9](/img/structure/B2726399.png)
2-chloro-N-[(3-cyanophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(3-cyanophenyl)methyl]acetamide is a chemical compound with the CAS Number: 1152984-14-9 . It has a molecular weight of 208.65 . The IUPAC name for this compound is 2-chloro-N-(3-cyanobenzyl)acetamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[(3-cyanophenyl)methyl]acetamide is 1S/C10H9ClN2O/c11-5-10(14)13-7-9-3-1-2-8(4-9)6-12/h1-4H,5,7H2,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
2-chloro-N-[(3-cyanophenyl)methyl]acetamide is a powder that is stored at room temperature . It has a molecular weight of 208.65 .Aplicaciones Científicas De Investigación
Metabolism and Environmental Impact
Research has explored the metabolism of chloroacetamide herbicides (similar in structure to 2-chloro-N-[(3-cyanophenyl)methyl]acetamide) in human and rat liver microsomes, indicating a complex metabolic pathway leading to DNA-reactive products. This pathway involves the production of specific metabolites that could lead to carcinogenic outcomes in rats. The study highlighted the role of cytochrome P450 isoforms in the human metabolism of these compounds (Coleman et al., 2000).
Another aspect of research focuses on the environmental presence and impact of chloroacetamide herbicides like acetochlor, highlighting their detection in various environmental samples following agricultural application. This research underscores the importance of understanding the environmental mobility and persistence of these compounds (Kolpin et al., 1996).
Synthesis and Chemical Properties
Studies on the synthesis of chloroacetamide compounds and their derivatives have been conducted to explore their chemical properties and potential applications. For instance, research on the synthesis of radiolabeled chloroacetamide herbicides aims to further understand their metabolism and mode of action, providing insights into their environmental behavior and potential health impacts (Latli & Casida, 1995).
Moreover, the structural characterization of similar chloroacetamide compounds has provided valuable information on their molecular conformations and the factors influencing their reactivity and interactions. Such insights are crucial for the development of new compounds with desired properties and minimal environmental or health risks (Gowda et al., 2007).
Potential Therapeutic Applications
Although not directly related to 2-chloro-N-[(3-cyanophenyl)methyl]acetamide, research on related acetamide compounds has explored their potential therapeutic applications. For example, studies on novel azetidine-2-one derivatives of 1H-benzimidazole, which share a functional group similarity with chloroacetamides, have shown promising antibacterial and cytotoxic activities, suggesting the potential for developing new therapeutic agents (Noolvi et al., 2014).
Propiedades
IUPAC Name |
2-chloro-N-[(3-cyanophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-3-1-2-8(4-9)6-12/h1-4H,5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMQKHGLXFTLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-cyanophenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

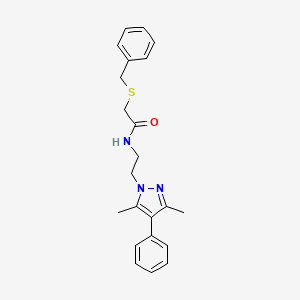
![Ethyl 5-(2-(benzylthio)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2726318.png)
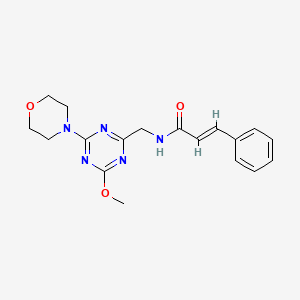
![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726321.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

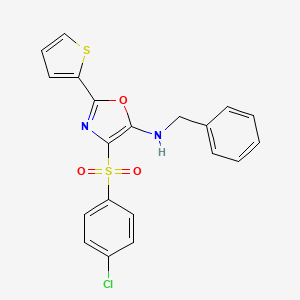
![Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B2726330.png)
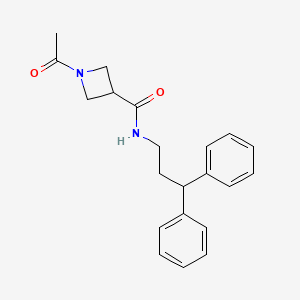
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2726332.png)

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)
